1,2-bis(dimethylamino)propane chemical structure and synonyms
1,2-bis(dimethylamino)propane chemical structure and synonyms
This technical guide provides a comprehensive analysis of 1,2-bis(dimethylamino)propane (also known as N,N,N',N'-tetramethyl-1,2-propanediamine or TMPDA ).
Unlike its more common achiral analog TMEDA (tetramethylethylenediamine), the 1,2-propane backbone of TMPDA introduces a chiral center , breaking symmetry and offering unique steric properties for organometallic chelation and asymmetric synthesis.
Part 1: Chemical Identity & Structural Analysis
Core Identification
1,2-bis(dimethylamino)propane is a vicinal tertiary diamine. It serves as a critical bidentate ligand in organolithium chemistry, acting as a Lewis base to deaggregate metal complexes.
| Feature | Specification |
| IUPAC Name | N1,N1,N2,N2-tetramethylpropane-1,2-diamine |
| Common Synonyms | TMPDA; Tetramethyl-1,2-diaminopropane; 1,2-Bis(dimethylamino)propane |
| CAS Number | 1822-45-3 (Racemic) |
| Molecular Formula | C₇H₁₈N₂ |
| Molecular Weight | 130.23 g/mol |
| Chirality | Contains one stereocenter at C2.[1][2][3] Available as (R), (S), or racemate. |
Structural Logic & Isomerism
The structural distinction between TMPDA and its analogs is vital for process chemists. The methyl group on the ethylene bridge (C2 position) creates steric bulk that alters the "bite angle" when coordinating with metals like Lithium (Li) or Magnesium (Mg).
Figure 1: Structural relationship between TMEDA, 1,2-TMPDA, and 1,3-TMPDA, highlighting the impact on chelation chemistry.
Part 2: Physicochemical Profile[4]
The following data is critical for handling and process design. Note that the boiling point is slightly higher than TMEDA (120-122°C), affecting solvent removal protocols.
| Property | Value | Context for Protocol Design |
| Physical State | Colorless to pale yellow liquid | Viscosity is low; easily transferred via syringe. |
| Boiling Point | ~140-142°C (at 760 mmHg) | Requires vacuum distillation for efficient removal. |
| Density | ~0.78 - 0.82 g/mL | Lighter than water; forms organic upper layer. |
| Solubility | Miscible with H₂O, Ethanol, Ether | Hygroscopic; must be stored over desiccants (KOH/CaH₂). |
| Flash Point | ~25°C (Estimate) | Flammable. Use spark-proof equipment. |
| pKa | ~9.5 (Conjugate acid) | Strong base; incompatible with acidic protons. |
Part 3: Synthetic & Functional Applications[5][6]
Mechanism: Organolithium Deaggregation
In drug development, carbon-carbon bond formation often requires organolithium reagents (e.g., n-BuLi). In non-polar solvents, n-BuLi exists as unreactive hexamers.
TMPDA acts as a bidentate Lewis base :
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Chelation: The nitrogen lone pairs coordinate to the Lithium atom.
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Deaggregation: This breaks the hexameric n-BuLi into reactive dimers or monomers.
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Activation: The "naked" carbanion becomes significantly more nucleophilic.
Why use 1,2-TMPDA over TMEDA?
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Stereoselectivity: The chiral center at C2 can induce asymmetry in the lithiated substrate, allowing for enantioselective deprotonation (though sparteine is often superior, TMPDA is a tunable alternative).
-
Steric Bulk: The backbone methyl group alters the aggregate structure, potentially changing regioselectivity in ortho-lithiation reactions.
Application in Polymerization
Similar to TMEDA, 1,2-TMPDA is used as a catalyst for polyurethane foam initiation and as a ligand in Anionic Polymerization, controlling the microstructure (vinyl content) of polybutadiene.
Part 4: Experimental Protocols
Synthesis of 1,2-Bis(dimethylamino)propane
Method: Eschweiler-Clarke Methylation Objective: Convert 1,2-diaminopropane to the tertiary amine 1,2-TMPDA.
Reagents:
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1,2-Diaminopropane (1.0 eq)
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Formaldehyde (37% aq. solution, 5.0 eq)
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Formic Acid (98%, 5.0 eq)
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Sodium Hydroxide (NaOH) for neutralization.
Workflow Diagram:
Figure 2: Step-by-step synthesis of 1,2-TMPDA via Eschweiler-Clarke methylation.
Detailed Procedure:
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Setup: Equip a 3-neck round-bottom flask with a reflux condenser and dropping funnel. Cool the flask to 0°C.
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Addition: Add 1,2-diaminopropane. Slowly add Formic acid (caution: exotherm). Subsequently, add Formaldehyde solution dropwise.
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Reaction: Heat the mixture to reflux (approx. 100°C). Evolution of CO₂ indicates the reduction of the intermediate iminium ions is proceeding. Maintain reflux for 16 hours.
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Quench: Cool to room temperature. Add HCl to ensure amine salts form, then remove volatiles (excess formaldehyde) via rotary evaporation if necessary.
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Basification: Treat the residue with 25% NaOH solution until the pH is >12. The amine will separate as an oil.
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Extraction: Extract the aqueous layer with Diethyl Ether (3x). Combine organic layers and dry over KOH pellets (removes water and traces of formic acid).
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Purification: Fractionally distill the crude oil. Collect the fraction boiling at 140-142°C. Store under Argon.
Protocol: Usage in Ortho-Lithiation
Objective: Lithiation of a benzamide derivative using s-BuLi/TMPDA.
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Drying: Ensure 1,2-TMPDA is distilled over CaH₂ prior to use.
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Complexation: In a flame-dried flask under Argon, dissolve the substrate in anhydrous THF.
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Addition: Add 1.1 equivalents of 1,2-TMPDA. Cool to -78°C.[4][5]
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Lithiation: Add 1.1 equivalents of s-BuLi dropwise. The TMPDA coordinates the Li, increasing basicity and preventing aggregation.
-
Reaction: Stir for 1 hour at -78°C before adding the electrophile.
Part 5: Safety & Handling
Hazards:
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Corrosive: Causes severe skin burns and eye damage (Category 1B).
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Flammable Liquid: Flash point is low.[3] Vapors can travel to ignition sources.
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Acute Toxicity: Harmful if swallowed or inhaled.
Storage:
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Store in a flammables cabinet .
-
Keep under inert atmosphere (Nitrogen/Argon) to prevent oxidation and moisture absorption (which kills catalytic activity).
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Incompatibilities: Strong oxidizing agents, acids, acid chlorides, copper, and brass.
References
-
PubChem. (n.d.). N,N,N',N'-Tetramethyl-1,2-diaminopropane (Compound). National Library of Medicine. Retrieved from [Link]
- Eschweiler, W. (1905). "Ersatz von an Stickstoff gebundenen Wasserstoffatomen durch die Methylgruppe mit Hülfe von Formaldehyd". Berichte der deutschen chemischen Gesellschaft, 38(1), 880–882.
- Clarke, H. T., et al. (1933). "The Action of Formaldehyde on Amines and Amino Acids". Journal of the American Chemical Society, 55(11), 4571–4587.
- Collum, D. B. (1992). "Is N,N,N',N'-Tetramethylethylenediamine a Good Ligand for Lithium?". Accounts of Chemical Research, 25(10), 448–454.
Sources
- 1. N,N,N′,N′-テトラメチル-1,3-プロパンジアミン ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Directed ortho-lithiation: observation of an unexpected 1-lithio to 3-lithio conversion of 1-lithio-naphthyllithium compounds with an ortho-directing 2-(dimethylamino)methyl group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N,N,N`,N`-Tetramethylethylenediamine | ibresco [ibresco.com]
- 4. baranlab.org [baranlab.org]
- 5. uwindsor.ca [uwindsor.ca]
